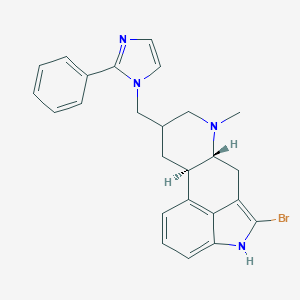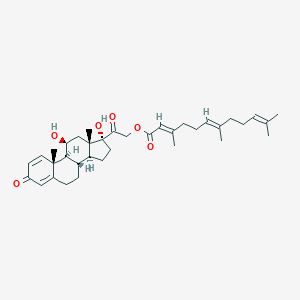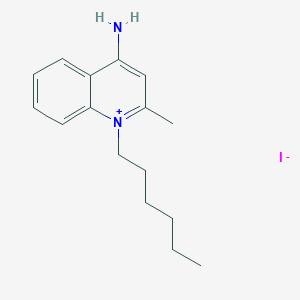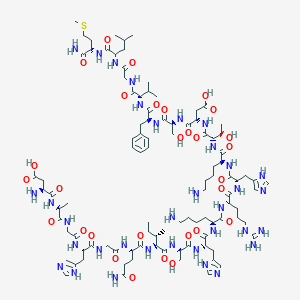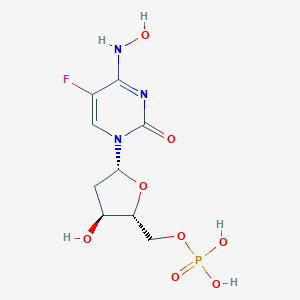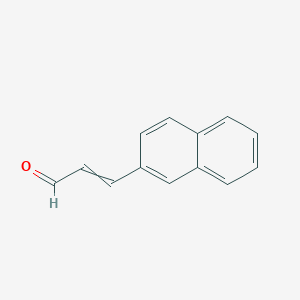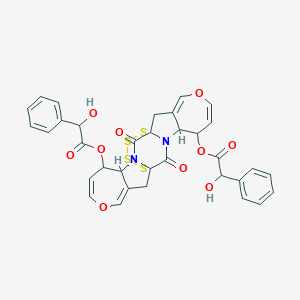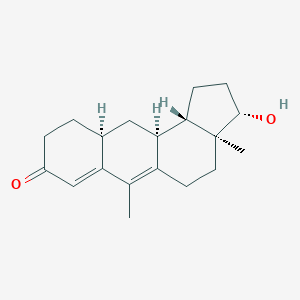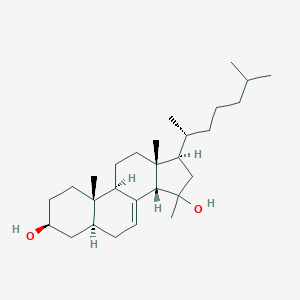
15-Methylcholest-7-ene-3,15-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methylcholest-7-ene-3,15-diol is a sterol compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized from cholesterol and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 15-Methylcholest-7-ene-3,15-diol is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell growth, proliferation, and survival, and their dysregulation is associated with various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
15-Methylcholest-7-ene-3,15-diol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. It also has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 15-Methylcholest-7-ene-3,15-diol in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, it has been found to exhibit various therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 15-Methylcholest-7-ene-3,15-diol. One area of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more research is needed to investigate its safety and efficacy in human clinical trials.
Conclusion:
15-Methylcholest-7-ene-3,15-diol is a promising compound with various therapeutic properties. Its well-established synthesis method and known biochemical and physiological effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
15-Methylcholest-7-ene-3,15-diol is synthesized from cholesterol through a series of chemical reactions. The synthesis process involves the oxidation of the C7 and C15 positions of cholesterol, which leads to the formation of the 15-Methylcholest-7-ene-3,15-diol compound. This synthesis method has been well established and is commonly used in scientific research.
Aplicaciones Científicas De Investigación
15-Methylcholest-7-ene-3,15-diol has been found to exhibit various therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, it has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
111394-04-8 |
|---|---|
Nombre del producto |
15-Methylcholest-7-ene-3,15-diol |
Fórmula molecular |
C8H18N2O |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
(3S,5S,9R,10S,13R,14S,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C28H48O2/c1-18(2)8-7-9-19(3)24-17-28(6,30)25-22-11-10-20-16-21(29)12-14-26(20,4)23(22)13-15-27(24,25)5/h11,18-21,23-25,29-30H,7-10,12-17H2,1-6H3/t19-,20+,21+,23+,24-,25-,26+,27-,28?/m1/s1 |
Clave InChI |
YEKYBNIATRJFGM-HOFOHDGYSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC([C@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)(C)O |
SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)(C)O |
SMILES canónico |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)(C)O |
Sinónimos |
15 beta-methyl-5 alpha,14 beta-cholest-7-ene-3 beta,15 alpha-diol 15-methylcholest-7-ene-3,15-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




